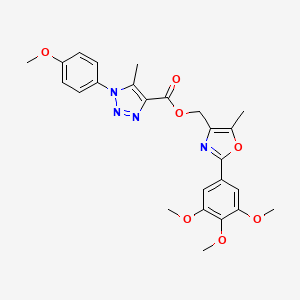

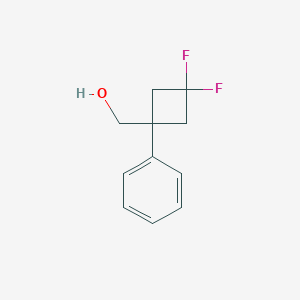

![molecular formula C25H26N4O4 B3005236 N-(3,4-二甲氧基苯乙基)-5-乙基-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 921576-65-0](/img/structure/B3005236.png)

N-(3,4-二甲氧基苯乙基)-5-乙基-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

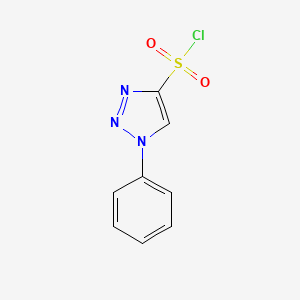

The compound "N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazolopyridine core suggests potential pharmacological properties, as this scaffold is common in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through various methods. One approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, as demonstrated in the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products . Although the specific compound is not mentioned, the methodology described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by a fused heterocyclic system. In a related compound, all atoms of the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lie in one plane, indicating a degree of planarity that could influence its interaction with biological targets .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions. For instance, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with benzylthiol or thiophenols to afford tetrahydropyrazolodiazepinones . This reactivity suggests that the compound may also be amenable to modifications through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" are not detailed in the provided papers, related compounds exhibit significant biological activities. For example, pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting that the compound may also possess similar properties . Additionally, pyranopyridine derivatives have shown antibacterial and antifungal activities, which could be indicative of the potential bioactivity of the compound .

科学研究应用

合成和结构分析

Quiroga 等人 (1999) 的一项研究讨论了吡唑并[4,3-c]吡啶衍生物的合成和结构分析,强调了它们在化学研究中开发具有独特性质的新化合物的潜力 (Quiroga 等人,1999)。

新型杂环化合物的合成

Kumar 和 Mashelker (2007) 专注于合成含有吡喃吡啶部分的新型恶二唑杂环化合物,表明该化合物可用在创建具有潜在药理应用的多种化学结构中 (Kumar & Mashelker,2007)。

抗癌和抗炎潜力

Rahmouni 等人 (2016) 合成了一系列吡唑并嘧啶衍生物并评估了它们的抗癌和抗炎特性,证明了该化合物与开发新治疗剂的相关性 (Rahmouni 等人,2016)。

稠合杂双环化合物的开发

Karthikeyan、Vijayakumar 和 Sarveswari (2014) 的研究涉及合成取代的吡唑并[4,3-c]吡啶-3-醇作为新型稠合杂双环化合物,突出了该化合物在扩展杂环化合物库中的效用 (Karthikeyan、Vijayakumar 和 Sarveswari,2014)。

异恶唑啉和异恶唑的合成

Rahmouni 等人 (2014) 关于通过环加成反应从 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成异恶唑啉和异恶唑的研究进一步证明了该化合物在化学合成中的多功能性 (Rahmouni 等人,2014)。

二取代甲酰胺的合成

Grošelj 等人 (2015) 探索了 1,5-二取代-4-氧代-4,5-二氢-1H-吡唑并[4,3-c]吡啶-7-甲酰胺的合成,证明了该化合物在创建结构多样的甲酰胺方面的潜力 (Grošelj 等人,2015)。

Pd 催化的交叉偶联反应

Arbačiauskienė 等人 (2011) 的研究利用乙基吡唑-4-羧酸酯在 Pd 催化的交叉偶联反应中合成缩合的吡唑,表明该化合物在高级合成化学中的应用 (Arbačiauskienė 等人,2011)。

细胞毒性杂环化合物的合成

Mansour 等人 (2020) 专注于利用丙酮衍生物合成新的细胞毒性杂环化合物,展示了该化合物在药物化学中的相关性 (Mansour 等人,2020)。

酶活性研究

Abd 和 Awas (2008) 的一项研究讨论了吡唑并嘧啶基酮酯的制备及其对增加纤维二糖酶反应性的影响,提供了对该化合物酶活性的见解 (Abd 和 Awas,2008)。

作用机制

安全和危害

未来方向

Future directions for the study of a compound could involve further investigation into its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its properties in more detail, or exploring its potential uses in areas such as medicine or materials science .

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-4-28-15-19(23-20(16-28)25(31)29(27-23)18-8-6-5-7-9-18)24(30)26-13-12-17-10-11-21(32-2)22(14-17)33-3/h5-11,14-16H,4,12-13H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNGYOUMZMRBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

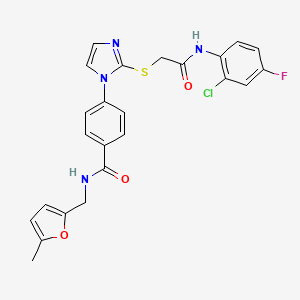

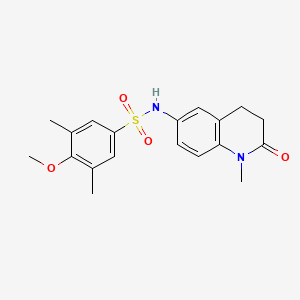

![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)

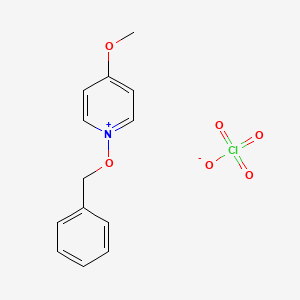

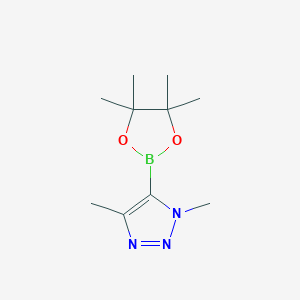

![Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3005162.png)

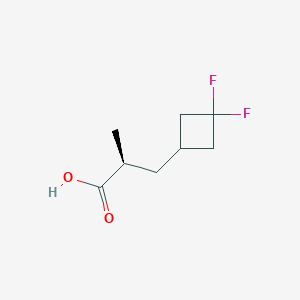

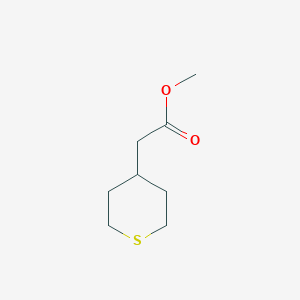

![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)